![molecular formula C20H17NO7 B385434 Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate CAS No. 637751-44-1](/img/structure/B385434.png)

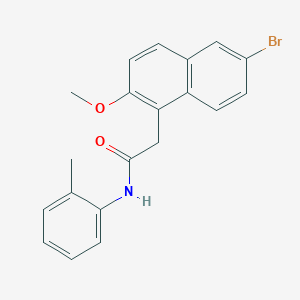

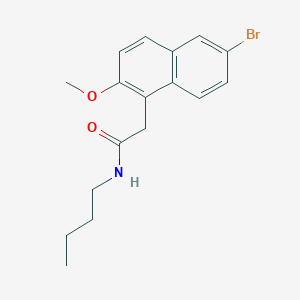

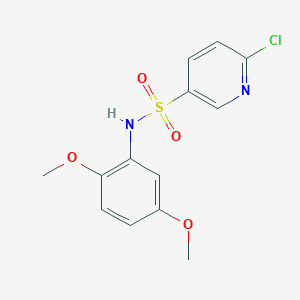

Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate, also known as EOCB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate exerts its biological effects through various mechanisms, including inhibition of enzymes, modulation of signal transduction pathways, and interaction with cellular membranes. For example, Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.

Biochemical and Physiological Effects:

Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate has been shown to exhibit various biochemical and physiological effects, depending on the specific application and context. For example, in vitro studies have shown that Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacterial and fungal pathogens, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate can reduce inflammation and oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate has several advantages for use in lab experiments, including its synthetic accessibility, structural diversity, and potential for modification. However, there are also limitations to its use, such as its potential toxicity, limited solubility, and lack of specificity for certain targets.

Future Directions

There are several future directions for research on Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate, including the development of more potent and selective analogs, the investigation of its mechanisms of action in different contexts, and the exploration of its potential applications in fields such as regenerative medicine and environmental remediation. Additionally, further studies are needed to fully understand the safety and toxicity profile of Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate, as well as its pharmacokinetic and pharmacodynamic properties.

In conclusion, Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate is a synthetic compound with potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate and its derivatives.

Synthesis Methods

Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate can be synthesized through a multi-step process involving the reaction of 7-hydroxy-4-chromone with ethyl 4-bromobenzoate, followed by the introduction of a carbamoylmethoxy group and a benzoate ester. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. In drug discovery, Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate has been used as a scaffold for the development of new drugs. In material science, Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate has been studied for its potential use in the fabrication of organic electronic devices.

properties

IUPAC Name |

ethyl 4-[7-(2-amino-2-oxoethoxy)-4-oxochromen-3-yl]oxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO7/c1-2-25-20(24)12-3-5-13(6-4-12)28-17-10-27-16-9-14(26-11-18(21)22)7-8-15(16)19(17)23/h3-10H,2,11H2,1H3,(H2,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKZQFQBZZGPJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(6-Chloro-3-pyridinyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B385358.png)

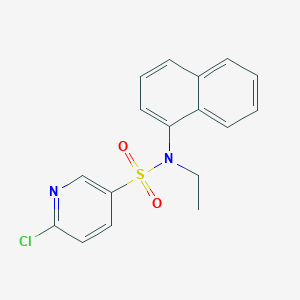

![1-[(6-Chloro-3-pyridinyl)sulfonyl]-2-methylindoline](/img/structure/B385359.png)

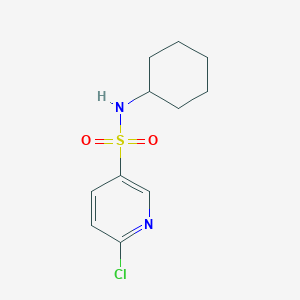

![2-{4-[(6-Chloro-3-pyridinyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B385374.png)